Glycyl-L-Valin

Übersicht

Beschreibung

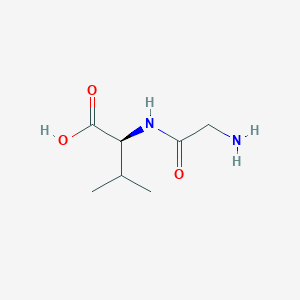

Glycyl-L-valine is a dipeptide composed of glycine and L-valine. It is a derivative of amino acids and is often found as an intermediate in protein metabolism. The compound has the molecular formula C7H14N2O3 and a molecular weight of 174.20 g/mol . Glycyl-L-valine is known for its role in various biochemical processes and is utilized in scientific research for its unique properties.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-valin wird in der wissenschaftlichen Forschung aufgrund seiner Rolle im Proteinstoffwechsel und seiner biochemischen Eigenschaften häufig verwendet. Einige wichtige Anwendungen umfassen:

Chemie: Wird als Modellverbindung in der Peptidsynthese und bei Studien zur Peptidbindungsbildung verwendet.

Biologie: Wird auf seine Rolle bei der Proteinverdauung und dem Proteinstoffwechsel untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Baustein im Arzneimittelentwurf untersucht.

Industrie: Wird bei der Herstellung von Peptid-basierten Materialien und als Standard in analytischen Verfahren eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Beteiligung am Proteinstoffwechsel aus. Es dient als Zwischenprodukt beim Abbau und der Synthese von Proteinen. Die Verbindung interagiert mit verschiedenen Enzymen und Rezeptoren und erleichtert den Transfer von Aminogruppen und die Bildung von Peptidbindungen. Zu den molekularen Zielstrukturen gehören Aminoacyl-tRNA-Synthetasen und Peptidasen, die eine entscheidende Rolle bei der Proteinsynthese und dem Proteinabbau spielen .

Ähnliche Verbindungen:

Glycyl-L-alanin: Ein weiteres Dipeptid mit ähnlichen Eigenschaften, aber unterschiedlicher Aminosäurezusammensetzung.

Glycyl-L-leucin: Ähnliche Struktur, aber mit Leucin anstelle von Valin.

Glycyl-L-phenylalanin: Enthält Phenylalanin, das andere biochemische Eigenschaften bietet.

Einzigartigkeit: this compound ist durch seine spezifische Kombination aus Glycin und L-Valin einzigartig, die ihm besondere biochemische Eigenschaften verleiht. Seine Rolle im Proteinstoffwechsel und seine Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung für Forschung und industrielle Zwecke .

Wirkmechanismus

Target of Action

Glycyl-L-valine is a dipeptide composed of glycine and valine It’s known that dipeptides can interact with various proteins and receptors in the body, influencing numerous biological processes .

Mode of Action

For instance, they can act as signaling molecules, triggering specific cellular responses

Biochemical Pathways

For instance, L-valine is involved in the synthesis of proteins and is a key component in the branched-chain amino acid (BCAA) metabolic pathway

Pharmacokinetics

As a dipeptide, it’s likely that glycyl-l-valine is absorbed in the intestines, distributed throughout the body, metabolized into its constituent amino acids, and excreted via the kidneys .

Result of Action

It’s known that dipeptides can have various effects at the cellular level, such as influencing protein synthesis and cellular signaling

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glycyl-L-valine. For instance, the pH and temperature of the environment can affect the stability and activity of dipeptides . Additionally, the presence of other molecules can influence the interaction of Glycyl-L-valine with its targets .

Biochemische Analyse

Molecular Mechanism

It is known that dipeptides can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Glycyl-L-valine is involved in the metabolic pathways of protein digestion and protein metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Glycyl-L-valin kann durch Kondensation von Glycin und L-Valin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 1-Hydroxybenzotriazol (HOBt). Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound mittels Festphasenpeptidsynthese (SPPS) hergestellt. Diese Methode umfasst die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst Entschützung und Kupplungsschritte, gefolgt von der Spaltung vom Harz und der Reinigung .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Aminogruppen, was zur Bildung entsprechender Oxide führt.

Reduktion: Die Verbindung kann reduziert werden, um einfachere Aminosäurederivate zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) unter sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) unter wasserfreien Bedingungen.

Substitution: Verschiedene Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin (TEA).

Hauptprodukte:

- Oxidationsprodukte umfassen Oxide und hydroxylierte Derivate.

- Reduktionsprodukte sind einfachere Aminosäuren oder Peptide.

- Substitutionsprodukte variieren je nach dem eingeführten Substituenten .

Vergleich Mit ähnlichen Verbindungen

Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.

Glycyl-L-leucine: Similar structure but with leucine instead of valine.

Glycyl-L-phenylalanine: Contains phenylalanine, offering different biochemical properties.

Uniqueness: Glycyl-L-valine is unique due to its specific combination of glycine and L-valine, which imparts distinct biochemical properties. Its role in protein metabolism and its applications in various fields make it a valuable compound for research and industrial purposes .

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879005 | |

| Record name | L-Valine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1963-21-9 | |

| Record name | Glycyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycylvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Glycyl-L-valine?

A1: Glycyl-L-valine has a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol. []

Q2: What spectroscopic techniques have been used to characterize Glycyl-L-valine?

A2: Researchers have employed various spectroscopic techniques to characterize Glycyl-L-valine, including:

- Electron Paramagnetic Resonance (EPR): Used to study the free radicals generated in gamma-irradiated Glycyl-L-valine. [, ] ,

- Proton Magnetic Resonance (PMR): Used to investigate the structure and conformation of Glycyl-L-valine in solution, analyzing how the chemical shift of protons varies with pH. []

- Infrared (IR) and Raman Spectroscopy: Utilized to analyze the vibrational modes of Glycyl-L-valine, providing insights into its molecular structure. []

- UV-Visible Spectrophotometry: Employed to study the complexation of Glycyl-L-valine with metal ions and its impact on the electronic transitions within the complex. [, ] ,

Q3: What is known about the crystal structure of Glycyl-L-valine?

A3: Glycyl-L-valine crystallizes as a dihydrate in a monoclinic space group. Interestingly, it exhibits a high Z' value (Z' = 7), meaning there are seven independent molecules in its asymmetric unit. [, ] , This unusual characteristic is thought to influence its hydrogen bonding patterns and contribute to the stability of its crystal structure.

Q4: How is Glycyl-L-valine absorbed in the intestines?

A4: Research suggests that Glycyl-L-valine is absorbed more efficiently in the chick small intestine than its individual amino acid constituents. [] This absorption appears to be a sodium-independent process reliant on aerobic metabolism. Studies also suggest the involvement of an exchange transport mechanism with other amino acids.

Q5: Can Glycyl-L-valine be used in parenteral nutrition?

A5: Yes, research has shown that Glycyl-L-valine can be effectively utilized as a substrate for parenteral nutrition in humans. [] Studies demonstrate its efficient uptake and metabolism, leading to increased plasma concentrations of its constituent amino acids.

Q6: How does Glycyl-L-valine interact with other dipeptides in the intestines?

A6: Studies on chicks indicate a complex interplay between Glycyl-L-valine and other dipeptides during intestinal uptake. Depending on the specific dipeptide involved, Glycyl-L-valine can experience either inhibition or stimulation of its absorption. [] This suggests a complex regulatory mechanism governing peptide absorption in the intestines.

Q7: Does Glycyl-L-valine interact with enzymes?

A7: Yes, Glycyl-L-valine is a substrate for dipeptidases, particularly glycyl-L-valine hydrolase, which breaks it down into glycine and L-valine. [, , ] , , These enzymes play a crucial role in protein digestion and amino acid absorption in the body.

Q8: How does Glycyl-L-valine interact with surfactants?

A8: Studies show that Glycyl-L-valine interacts with surfactants like sodium dodecyl sulfate (SDS) and dodecyltrimethylammonium bromide (DTAB). These interactions affect various physicochemical properties of the surfactant solutions, including critical micelle concentration, surface tension, and thermodynamic parameters. [, , ] , , This information is valuable for understanding the behavior of Glycyl-L-valine in formulations and biological systems.

Q9: Can Glycyl-L-valine impact the activity of other compounds?

A9: Research has shown that Glycyl-L-valine can antagonize the antifungal activity of Polyoxin A against Alternaria kikuchiana. [] This antagonism is attributed to the competitive inhibition of Polyoxin A uptake by Glycyl-L-valine. This finding highlights the potential of dipeptides like Glycyl-L-valine to influence the efficacy of other compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)